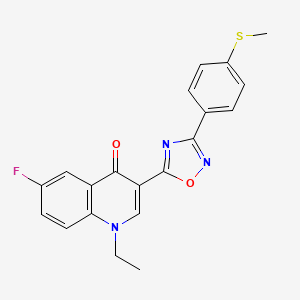
1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Ethyl-6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core and various functional groups, suggests a variety of biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is C24H23FN4O2S. The synthesis involves several steps, including the formation of the oxadiazole moiety through cyclization reactions and subsequent substitution reactions to introduce the piperidine and methylthio groups.
| Component | Description |
|---|---|
| Molecular Formula | C24H23FN4O2S |
| Core Structure | Quinoline |
| Functional Groups | Fluorine, Methylthio, Oxadiazole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline moieties. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound exhibits promising antibacterial properties. Research indicates that derivatives with similar structural features possess activity against Gram-positive bacteria and moderate effects against Gram-negative strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some related compounds have been reported as low as 50 µM against E. coli .
Antioxidant Activity
Oxadiazole derivatives are known for their antioxidant properties. Studies have demonstrated that compounds with this scaffold can effectively scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases .
Case Studies
-
Anticancer Activity Assessment
- A study evaluated the cytotoxic effects of related quinoline derivatives on human cancer cell lines. Results indicated that compounds with oxadiazole functionalities exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.
- Antibacterial Efficacy
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-3-24-11-16(18(25)15-10-13(21)6-9-17(15)24)20-22-19(23-26-20)12-4-7-14(27-2)8-5-12/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOGLMHNIADYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














